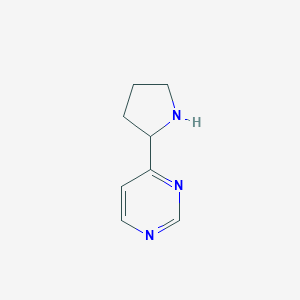

4-(Pirrolidin-2-il)pirimidina

Descripción general

Descripción

Synthesis Analysis

4-Pyrrolidin-2-ylpyrimidines can be synthesized through reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid. The reaction yields diverse structures, confirmed by IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis (Smolobochkin et al., 2019). Another approach includes the synthesis of pyrrolidine-based DNA analogues through the incorporation of thymin-1-ylpyrrolidine-N-acetic acid in PNA:DNA chimera, demonstrating the versatility in synthesizing pyrrolidine-pyrimidine derivatives (Kumar et al., 2001).

Molecular Structure Analysis

The molecular structure of 4-Pyrrolidin-2-ylpyrimidines is characterized through advanced spectroscopic methods, including NMR and X-ray crystallography, providing insights into the arrangement of atoms within the molecule and confirming the presence of pyrrolidine and pyrimidine moieties in the synthesized compounds. The structural analysis is critical for understanding the reactivity and interaction of these molecules with biological targets (Smolobochkin et al., 2019).

Chemical Reactions and Properties

4-Pyrrolidin-2-ylpyrimidine derivatives engage in various chemical reactions, including condensation reactions to form complex molecules. These reactions are pivotal for the creation of compounds with potential biological and pharmaceutical applications. For instance, the condensation of pyridine-4-carboxaldehyde and sulfadiazine yields compounds analyzed for their antimicrobial activity, demonstrating the chemical versatility of pyrrolidin-2-ylpyrimidine derivatives (Elangovan et al., 2021).

Physical Properties Analysis

The physical properties of 4-Pyrrolidin-2-ylpyrimidine derivatives, such as solubility, melting point, and stability, are determined through empirical studies. These properties are essential for the compound's application in various fields, including material science and drug formulation.

Chemical Properties Analysis

The chemical properties of 4-Pyrrolidin-2-ylpyrimidines, including their reactivity, interaction with other molecules, and stability under different conditions, are crucial for their application in synthetic chemistry and pharmaceutical development. The ability to undergo diverse reactions makes them valuable intermediates in the synthesis of complex molecules with specific biological activities.

- Smolobochkin et al., 2019: Synthesis and molecular structure analysis.

- Kumar et al., 2001: Synthesis of pyrrolidine-based DNA analogues.

- Elangovan et al., 2021: Chemical reactions and antimicrobial activity study.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

El anillo de pirrolidina, que es parte de la estructura “4-(Pirrolidin-2-il)pirimidina”, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficazmente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .

Actividad antifibrótica

Se diseñó una serie de nuevos derivados de 2-(piridin-2-il)pirimidina, que incluyen “this compound”, se sintetizaron y se evaluaron sus actividades biológicas contra células estelares hepáticas de rata inmortalizadas (HSC-T6) . Se encontró que algunos de estos compuestos presentan mejores actividades antifibróticas que la Pirfenidona y la Bipy55′DC .

Aplicaciones antimicrobianas

Debido a su accesibilidad sintética y diversidad estructural, el andamiaje de pirimidina, que es parte de la estructura “this compound”, ha encontrado amplias aplicaciones terapéuticas, incluidas las aplicaciones antimicrobianas .

Aplicaciones antimaláricas

El andamiaje de pirimidina también se utiliza en el desarrollo de medicamentos antimaláricos .

Aplicaciones antivirales

Se ha informado que los compuestos que contienen el andamiaje de pirimidina exhiben actividades antivirales .

Aplicaciones anticancerígenas

El andamiaje de pirimidina se utiliza en el desarrollo de fármacos anticancerígenos .

Aplicaciones antiinflamatorias

Se ha informado que los compuestos que contienen el andamiaje de pirimidina exhiben actividades antiinflamatorias .

Aplicaciones antioxidantes

El andamiaje de pirimidina también se utiliza en el desarrollo de fármacos antioxidantes

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that pyrrolidine derivatives have been used in the synthesis of various alkaloids .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .

Propiedades

IUPAC Name |

4-pyrrolidin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-7(10-4-1)8-3-5-9-6-11-8/h3,5-7,10H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXENJVBPOZAZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

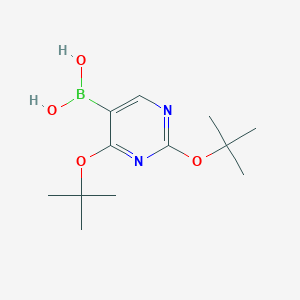

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

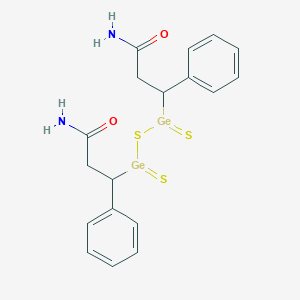

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)

![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)

![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)